3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide
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Overview
Description
“3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide” is a chemical compound . It’s mentioned in a patent related to the production of an intermediate of a compound that exhibits an inhibitory action on activated blood coagulation factor Xa and is useful as a prophylactic/therapeutic agent for thrombotic diseases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydroxy compounds with sulfonic acids or derivatives thereof .Physical and Chemical Properties Analysis
The molecular formula of the compound is C14H16N2O4S, and its molecular weight is 308.35284 .Scientific Research Applications
Photodynamic Therapy and Photosensitization
Photodynamic Therapy Applications : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to 3-Amino-4-hydroxy-N-(2-methoxy-phenyl)-benzenesulfonamide, exhibit promising properties for photodynamic therapy in cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Photosensitizing Abilities : Zinc(II) phthalocyanine with benzenesulfonamide derivative substituents exhibits properties suitable for photocatalytic applications. These include effective photosensitizing abilities, potentially beneficial for alternative therapies in cancer treatment (Öncül, Öztürk, & Pişkin, 2021).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides, which are structurally related to this compound, have been studied as inhibitors of carbonic anhydrase, an enzyme significant in various physiological processes. Their inhibition mechanism offers insights for potential therapeutic applications (Di Fiore et al., 2011).
Antimicrobial Activity
- Antifungal Properties : Compounds structurally similar to this compound have shown potent antifungal activity against species like Aspergillus niger and Aspergillus flavus, indicating their potential use in antifungal treatments (Gupta & Halve, 2015).
Herbicide Metabolism
- Herbicide Metabolism Studies : The metabolism of chlorsulfuron, a herbicide structurally related to this compound, by plants is a significant factor in its selective action as a post-emergence herbicide for small grains. This research contributes to understanding the selectivity mechanism of such herbicides (Sweetser, Schow, & Hutchison, 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-amino-4-hydroxy-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-13-5-3-2-4-11(13)15-20(17,18)9-6-7-12(16)10(14)8-9/h2-8,15-16H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIWFDBGHDSEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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